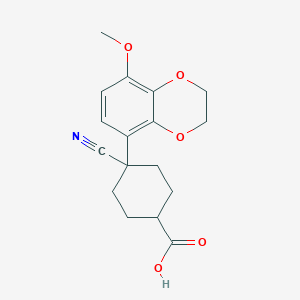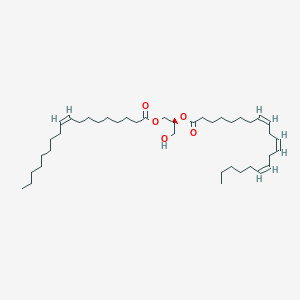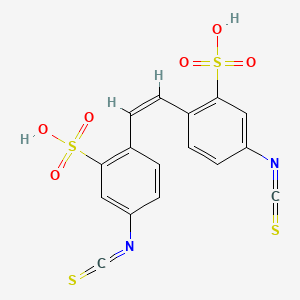![molecular formula C22H26FN3O4 B1242922 4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flesinoxan is a chemical compound known for its potent and selective action as a 5-hydroxytryptamine 1A receptor partial agonist. It belongs to the phenylpiperazine class and was initially developed as a potential antihypertensive drug. it was later found to possess antidepressant and anxiolytic effects in animal tests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flesinoxan involves several steps, starting with the preparation of the core phenylpiperazine structure. The key intermediate is 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of Flesinoxan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Flesinoxan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Flesinoxan has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 1A receptors.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a treatment for major depressive disorder and anxiety disorders.
Industry: Utilized in the development of new pharmacological agents targeting 5-hydroxytryptamine 1A receptors.
Mechanism of Action
Flesinoxan exerts its effects primarily through its action on 5-hydroxytryptamine 1A receptors. It acts as a partial agonist at postsynaptic receptors and a full agonist at presynaptic receptors. This dual action results in the modulation of neurotransmitter release, leading to its antidepressant and anxiolytic effects. The compound also influences the secretion of hormones such as adrenocorticotropic hormone, cortisol, prolactin, and growth hormone .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another potent 5-hydroxytryptamine 1A receptor agonist.
Buspirone: An anxiolytic agent that acts as a partial agonist at 5-hydroxytryptamine 1A receptors.
Befiradol: A selective 5-hydroxytryptamine 1A receptor agonist with similar pharmacological properties.
Uniqueness of Flesinoxan
Flesinoxan is unique due to its high selectivity and potency as a 5-hydroxytryptamine 1A receptor agonist. Its dual action as a partial agonist at postsynaptic receptors and a full agonist at presynaptic receptors distinguishes it from other similar compounds. Additionally, its robust effectiveness and very good tolerability in clinical studies highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H26FN3O4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m1/s1 |
InChI Key |
NYSDRDDQELAVKP-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@@H](CO4)CO |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO |
Synonyms |
DU 29373 DU-29373 flesinoxan p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)








![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)


